molecular formula C13H16BrNO3S B12956750 tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate

tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate

Cat. No.: B12956750
M. Wt: 346.24 g/mol
InChI Key: OCGSFJWGOBEIKR-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyrrole core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-c]pyrrole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate is unique due to its fused ring system containing both sulfur and nitrogen atoms. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H16BrNO3S

Molecular Weight

346.24 g/mol

IUPAC Name

tert-butyl 2-bromo-6,6-dimethyl-4-oxothieno[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H16BrNO3S/c1-12(2,3)18-11(17)15-10(16)7-6-8(14)19-9(7)13(15,4)5/h6H,1-5H3

InChI Key

OCGSFJWGOBEIKR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(S2)Br)C(=O)N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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